molecular formula C9H9Cl2NO B1470995 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride CAS No. 1414958-16-9

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride

Cat. No.: B1470995
CAS No.: 1414958-16-9
M. Wt: 218.08 g/mol
InChI Key: CCHVMTXKSLXNGD-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride is a chemical compound with the molecular formula C9H9Cl2NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride typically involves the chlorination of 2,3-dihydro-1H-isoquinolin-4-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as amines, thiols, or hydroxyl groups .

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-isoquinolin-4-one hydrochloride
  • 6-Fluoro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride
  • 6-Methyl-2,3-dihydro-1H-isoquinolin-4-one hydrochloride

Uniqueness

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,11H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHVMTXKSLXNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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